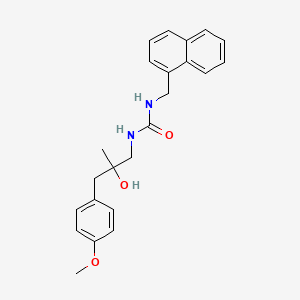

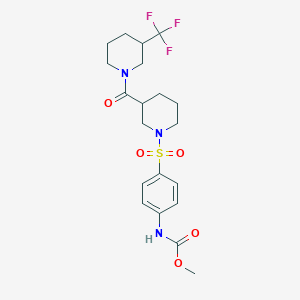

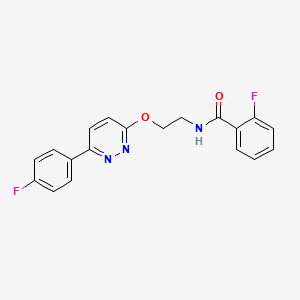

![molecular formula C18H19N3O3S B2768720 ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 1235318-41-8](/img/structure/B2768720.png)

ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 357.43. It is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C18H19N3O3S. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Antituberculosis Agents: Pyrazole derivatives have garnered significant interest as potential antituberculosis agents. Researchers have explored their efficacy against Mycobacterium tuberculosis, aiming to develop novel drugs to combat this infectious disease .

Antimicrobial Properties: The pyrazole framework exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Scientists have investigated its potential as an antimicrobial agent, which could contribute to the development of new antibiotics .

Antifungal Compounds: Pyrazole derivatives have demonstrated antifungal properties. Their ability to inhibit fungal growth makes them valuable candidates for developing antifungal medications .

Anti-Inflammatory Agents: Inflammation plays a crucial role in various diseases. Pyrazole-based compounds have been studied for their anti-inflammatory effects, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory disorders .

Anticancer Potential: Researchers have explored pyrazole derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, making them promising candidates for further investigation .

Antidiabetic Activity: The pyrazole scaffold has also been investigated for its potential in managing diabetes. By modulating specific pathways, pyrazole derivatives could contribute to better glycemic control .

Analytical Chemistry and Material Science

Catalysts and Reaction Intermediates: Pyrazole derivatives find applications as ligands in transition-metal-catalyzed reactions. Their unique electronic properties make them valuable tools for designing efficient catalysts .

Organic Semiconductors: Benzothiophene-containing compounds, like our target molecule, have been explored for their semiconducting properties. These materials could be used in organic electronic devices, such as organic field-effect transistors (OFETs) .

Agricultural Chemistry

Pesticides and Herbicides: Pyrazole-based compounds have been investigated for their potential as pesticides and herbicides. Their selective action against pests and weeds makes them relevant in agriculture .

Orientations Futures

Thiophene and its derivatives, including “ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-12-7-5-6-8-14(12)25-17(15)20-16(22)13-9-10-19-21(13)11(2)3/h5-11H,4H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMMJOGQXGWDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NN3C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)